molecular formula C10H13N3O2 B11895596 Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate CAS No. 944133-94-2

Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate

Cat. No.: B11895596
CAS No.: 944133-94-2
M. Wt: 207.23 g/mol
InChI Key: NFPDGKFKCUNPHZ-UHFFFAOYSA-N
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Description

Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate is a chemical compound that features a pyrazine ring substituted with a pyrrolidine group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate typically involves the reaction of pyrazine-2-carboxylic acid with pyrrolidine and methanol in the presence of a dehydrating agent. The reaction conditions often include heating and the use of a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the pyrazine ring can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate is unique due to its combination of the pyrrolidine and pyrazine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .

Biological Activity

Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N3O2, with a molecular weight of approximately 207.23 g/mol. The compound consists of a pyrazine ring that is substituted with a pyrrolidine group and a carboxylate moiety, contributing to its unique pharmacological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have demonstrated significant antimicrobial properties. The compound's ability to inhibit bacterial growth is an area of ongoing investigation .
  • Anticancer Potential : There is emerging evidence that pyrazine derivatives can exhibit cytotoxic effects on various cancer cell lines. While specific data on this compound is limited, its structural analogs have shown promise in this domain .

The biological activity of this compound may be attributed to its interactions with specific biological targets. Interaction studies indicate potential binding affinities with various receptors and enzymes, which could elucidate its pharmacological mechanisms. Techniques such as molecular docking and binding assays are recommended for further exploration.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazine derivatives:

Compound NameStructure FeaturesBiological Activity
Methyl 5-chloropyrazine-2-carboxylateChlorine substitution on pyrazineAntimicrobial properties
Methyl 5-(morpholinomethyl)pyrazineMorpholine instead of pyrrolidinePotential anticancer activity
Methyl 2-pyridylcarbamatePyridine ring with carbamate functionalityInsecticidal properties

These comparisons highlight the diversity within this class of compounds while underscoring the distinct features that may confer specific biological activities to this compound.

Case Studies and Research Findings

Several studies have investigated the synthesis and biological evaluation of related pyrazine compounds:

  • Antibacterial Activity : A study focused on the synthesis of substituted pyrazines, including those with pyrrolidine moieties, revealed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the structure can significantly enhance antibacterial efficacy .
  • Cytotoxic Effects : Research involving novel pyrazine compounds demonstrated varying degrees of cytotoxicity across different human cancer cell lines. The results indicated that structural modifications could lead to increased potency against specific cancer types, warranting further exploration into this compound's potential in oncology .

Properties

CAS No.

944133-94-2

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 5-pyrrolidin-1-ylpyrazine-2-carboxylate

InChI

InChI=1S/C10H13N3O2/c1-15-10(14)8-6-12-9(7-11-8)13-4-2-3-5-13/h6-7H,2-5H2,1H3

InChI Key

NFPDGKFKCUNPHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=N1)N2CCCC2

Origin of Product

United States

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